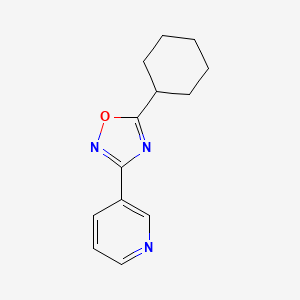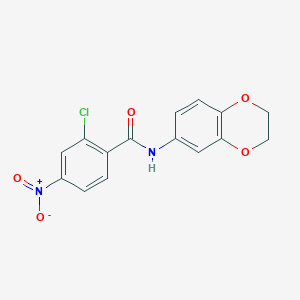![molecular formula C22H25N5O B5653381 (3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]pyrrolidin-3-amine](/img/structure/B5653381.png)
(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a novel chemical entity with potential applications in various fields. Its unique structure, involving a triazole ring and a pyrrolidine backbone, makes it a candidate for diverse chemical and pharmacological studies.
Synthesis Analysis
The synthesis of this compound involves several key steps. One approach is the asymmetric Michael addition, followed by a stereoselective alkylation, as described in the synthesis of similar compounds (Fleck et al., 2003). These methods provide efficient pathways to complex pyrrolidine derivatives.
Molecular Structure Analysis
Molecular structure studies of related compounds reveal interesting aspects, such as the presence of hydrogen bonds and other intermolecular interactions. For instance, a study on a similar triazole derivative highlights the presence of hydrogen bonds forming a two-dimensional supramolecular network (Murugavel et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving this compound are likely to include transformations typical of pyrrolidine and triazole rings. Studies on similar compounds show reactions like ring-transformation under aqueous conditions (Mataka et al., 1992).
Physical Properties Analysis
The physical properties of such compounds are generally characterized by their crystalline structure and stability. For example, a related compound demonstrated a specific monoclinic symmetry in its crystal structure (Dolzhenko et al., 2011).
properties
IUPAC Name |
[(3S,4R)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-[2-(1H-1,2,4-triazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-15-8-10-16(11-9-15)19-12-27(13-20(19)26(2)3)22(28)18-7-5-4-6-17(18)21-23-14-24-25-21/h4-11,14,19-20H,12-13H2,1-3H3,(H,23,24,25)/t19-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNKQOXHXBIQQE-VQTJNVASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2N(C)C)C(=O)C3=CC=CC=C3C4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N(C)C)C(=O)C3=CC=CC=C3C4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(hydroxymethyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5653299.png)
![4-(2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine](/img/structure/B5653304.png)
![2-[(4-nitrobenzyl)(propyl)amino]ethanol](/img/structure/B5653318.png)


![6-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5653336.png)
![3-(1,3-benzodioxol-5-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5653352.png)

![(3-hydroxyphenyl)[4-(2-methoxyethoxy)piperidin-1-yl]acetic acid](/img/structure/B5653355.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B5653360.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-3-pyrrolidinol](/img/structure/B5653367.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1-(4-isopropylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5653375.png)

![1-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2-naphthol](/img/structure/B5653397.png)